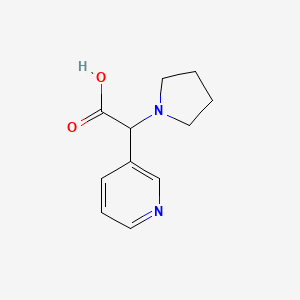

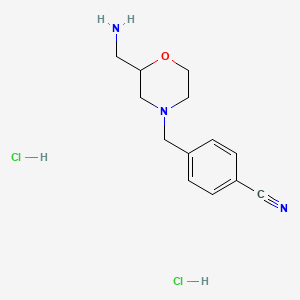

Pyridin-3-yl(pyrrolidin-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

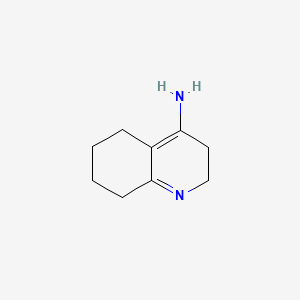

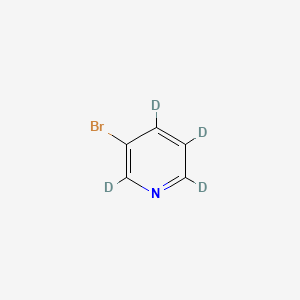

“Pyridin-3-yl(pyrrolidin-1-yl)acetic acid” is a compound that contains a pyridine ring and a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The molecular structure of “Pyridin-3-yl(pyrrolidin-1-yl)acetic acid” is characterized by a pyridine ring and a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

The main literature method for the synthesis of imidazo- [1,2- a ]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo [1,2- a ]pyridine .Wissenschaftliche Forschungsanwendungen

Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids

- Scientific Field: Chemistry of Heterocyclic Compounds .

- Summary of Application: Pyridin-3-yl(pyrrolidin-1-yl)acetic acid is used in the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids . These compounds possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .

- Methods of Application: A simple and effective method for the synthesis of these acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

- Results or Outcomes: The method allows obtaining the target products in one synthetic stage with high yields .

Pyrrolidine in Drug Discovery

- Scientific Field: Medicinal Chemistry .

- Summary of Application: The pyrrolidine ring in Pyridin-3-yl(pyrrolidin-1-yl)acetic acid is a versatile scaffold for novel biologically active compounds .

- Methods of Application: The review is planned on the basis of the synthetic strategies used: (1) ring construction from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings .

- Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Cosmetic Applications

- Scientific Field: Cosmetology .

- Summary of Application: Pyridin-3-yl(pyrrolidin-1-yl)acetic acid is used in cosmetic products such as wrinkle-preventive/ameliorating products .

- Methods of Application: The specific methods of application in cosmetics are not detailed in the source .

- Results or Outcomes: The outcomes of its use in cosmetics are not detailed in the source .

Treatment of Insomnia

- Scientific Field: Pharmacology .

- Summary of Application: Pyridin-3-yl(pyrrolidin-1-yl)acetic acid derivatives, such as zolpidem, are used in the treatment of short-term insomnia .

- Methods of Application: The specific methods of application in the treatment of insomnia are not detailed in the source .

- Results or Outcomes: The outcomes of its use in the treatment of insomnia are not detailed in the source .

Treatment of Various Diseases

- Scientific Field: Medicinal Chemistry .

- Summary of Application: Imidazo[1,2-a]pyridine derivatives, which include Pyridin-3-yl(pyrrolidin-1-yl)acetic acid, are proposed for the treatment of various diseases such as cancer, cardiovascular diseases, and Alzheimer’s disease .

- Methods of Application: The specific methods of application in the treatment of these diseases are not detailed in the source .

- Results or Outcomes: The outcomes of its use in the treatment of these diseases are not detailed in the source .

Insecticides and Veterinary Ectoparasiticides

- Scientific Field: Agriculture and Veterinary Medicine .

- Summary of Application: Compounds of Pyridin-3-yl(pyrrolidin-1-yl)acetic acid have been used in the past as insecticides and as veterinary ectoparasiticides .

- Methods of Application: The specific methods of application in agriculture and veterinary medicine are not detailed in the source .

- Results or Outcomes: The outcomes of its use in agriculture and veterinary medicine are not detailed in the source .

Ligands for Transition Metals and Organocatalysts

- Scientific Field: Organometallic Chemistry .

- Summary of Application: Pyrrolidine and its derivatives, including Pyridin-3-yl(pyrrolidin-1-yl)acetic acid, are used widely as ligands for transition metals and organocatalysts .

- Methods of Application: The specific methods of application in organometallic chemistry are not detailed in the source .

- Results or Outcomes: The outcomes of its use in organometallic chemistry are not detailed in the source .

Anti-Herpes Simplex Virus-1 (HSV-1) Compounds

- Scientific Field: Antiviral Research .

- Summary of Application: 7-Ethoxy-1-methyl-4, 9-dihydro-3 H -pyrido [3, 4- b ]indole derivatives, which can be synthesized from Pyridin-3-yl(pyrrolidin-1-yl)acetic acid, were reported as anti-Herpes Simplex virus-1 (HSV-1) compounds .

- Methods of Application: The specific methods of application in antiviral research are not detailed in the source .

- Results or Outcomes: These derivatives possessed considerable antiviral activity with IC 50 ranged between 5 and 6 μg/ml and substantial therapeutic indices (TI) of 80 and 83 were recorded .

Safety And Hazards

Zukünftige Richtungen

The future directions for “Pyridin-3-yl(pyrrolidin-1-yl)acetic acid” and similar compounds could involve further exploration of their therapeutic potential. For instance, compounds of a similar structure have been disclosed for use in inhibiting HIV integrase and treating those infected with HIV or AIDS . Additionally, the development of new pyrrolidine compounds with different biological profiles is a promising area of research .

Eigenschaften

IUPAC Name |

2-pyridin-3-yl-2-pyrrolidin-1-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)10(13-6-1-2-7-13)9-4-3-5-12-8-9/h3-5,8,10H,1-2,6-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYYHCZMMIUNGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=CN=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-3-yl(pyrrolidin-1-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37S,38R,39S,40R,41S,42R,43S,44R,45S,46R,47S,48R,49S)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(acetyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl acetate](/img/structure/B571387.png)